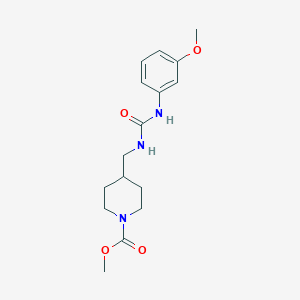

Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a urea moiety substituted with a 3-methoxyphenyl group and a methyl carboxylate ester at the 1-position of the piperidine ring. The 3-methoxy group on the phenyl ring may enhance solubility and modulate electronic properties, while the methyl carboxylate contributes to metabolic stability .

Properties

IUPAC Name |

methyl 4-[[(3-methoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-22-14-5-3-4-13(10-14)18-15(20)17-11-12-6-8-19(9-7-12)16(21)23-2/h3-5,10,12H,6-9,11H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSCASDRSHLYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is the reaction of piperidine with an appropriate carbonyl compound to form the piperidine-1-carboxylate derivative. Subsequently, the urea group is introduced through a reaction with an isocyanate derivative of 3-methoxyphenyl.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form piperidine-1-carboxylate derivatives.

Reduction: Reduction reactions can be performed on the carbonyl groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation: Piperidine-1-carboxylate derivatives.

Reduction: Reduced carbonyl derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: The compound's biological activity has been explored for potential therapeutic applications. It may serve as a precursor for drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, while the methoxyphenyl moiety can engage in π-π interactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-urea derivatives. Below is a detailed comparison with structurally related analogs, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences

Key Observations :

- Boc-Protected Urea () : The tert-butyl carbamate (Boc) group in Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate improves synthetic versatility but requires deprotection for biological activity, unlike the target compound’s ready-to-use methoxyphenyl urea.

- Pentenyl Ketone Derivative (): The absence of a urea moiety and presence of a conjugated enone system may shift reactivity toward Michael addition or redox pathways.

Key Observations :

- High-yield reactions (e.g., 91.5% in ) suggest efficient coupling strategies for aryl-urea derivatives, which could be adapted for optimizing the target compound’s synthesis.

Physicochemical and Spectral Properties

Table 3: NMR and Mass Spectrometry Data

Key Observations :

- The target compound’s urea NH protons would likely resonate near δ 6–8 ppm, distinct from the methoxyimino (δ 3.85) or thiazole protons (δ 7–8) in analogs .

- Discrepancies in HRMS data (e.g., 227.1265 vs. 227.1390 in ) highlight the importance of purification for structural validation.

Biological Activity

Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C16H22N2O3

- Molecular Weight : 290.36 g/mol

- IUPAC Name : Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate

- SMILES Notation : CC(=O)NCC1CCC(NC(=O)C2=CC=CC=C2)C1

This compound features a piperidine backbone with a ureido group that is essential for its biological activity.

The biological activity of Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the context of application.

Antimicrobial Properties

Research indicates that Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial counts after treatment with the compound, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains. -

Case Study on Anticancer Effects :

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Stepwise coupling : Synthesize the piperidine-carboxylate core first, followed by urea formation. Use coupling reagents like carbodiimides (e.g., DCC) to facilitate the urea linkage between the 3-methoxyphenylamine and the piperidine-methyl intermediate .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for urea bond formation, as observed in analogous piperidine-urea syntheses .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the product. Monitor purity via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

- Optimization : Use Design of Experiments (DoE) to assess variables (temperature, stoichiometry, reaction time). For example, orthogonal arrays can identify optimal conditions for minimizing byproducts like unreacted amines or over-oxidation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- 1H/13C NMR : Key markers include:

- Piperidine protons (δ 1.5–3.0 ppm, multiplet) and the methyl carboxylate singlet (δ 3.7 ppm).

- Urea NH protons (δ 6.8–7.2 ppm, broad) and 3-methoxyphenyl aromatic signals (δ 6.6–7.4 ppm) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound against neurological targets?

- Hypothesis-driven SAR :

- Synthesize analogs with variations in the urea linker (e.g., thiourea, amide) or methoxy substituent position. Compare binding affinities to receptors like sigma-1 or opioid receptors, as seen in related piperidine derivatives .

- In vitro assays : Use competitive binding assays (e.g., radioligand displacement) to quantify IC₅₀ values. Include positive controls (e.g., Meperidine for opioid receptor studies) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Prioritize analogs with improved binding energies .

Q. What methodologies resolve contradictions in pharmacokinetic data across in vitro models?

- Case study : If BBB permeability conflicts arise (e.g., high PAMPA-BBB permeability but low in vivo CNS exposure):

- Orthogonal assays : Validate with parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 cell monolayers to assess efflux transporter effects .

- Protein binding : Measure free fraction via equilibrium dialysis to account for plasma protein binding discrepancies .

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., pH, serum content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.